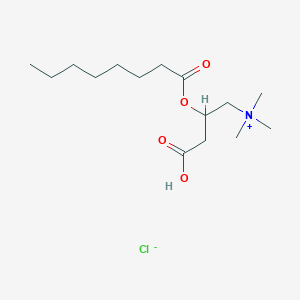

辛酰肉碱盐酸盐

描述

Octanoyl-L-carnitine hydrochloride is a derivative of L-carnitine, a naturally occurring amino acid known for its role in the transport of fatty acids into the mitochondria for energy production . It is a complex molecule composed of a long carbon chain (octanoyl) attached to the amino acid L-carnitine . The hydrochloride (Hcl) group is added to improve the solubility of the compound and increase its bioavailability .

Synthesis Analysis

Acylcarnitines, including Octanoyl-L-carnitine, are derived from their corresponding acyl coenzyme A (acyl-CoA) analogs through exchange of acyl groups between coenzyme A and L-carnitine by the action of a series of carnitine acyl-transferases . These transferases have overlapping chain length specificity for the various acyl groups, ranging from 2 carbons (acetyl) to over 18 carbons (stearoyl) in length .Molecular Structure Analysis

The empirical formula of Octanoyl-L-carnitine hydrochloride is C15D3H27ClNO4 . Its molecular weight is 326.87 .Chemical Reactions Analysis

Acylcarnitines are the catabolic end products of fatty acids and several branched-chain amino acids that are utilized to generate cellular energy . They are derived from their corresponding acyl coenzyme A (acyl-CoA) analogs through exchange of acyl groups between coenzyme A and L-carnitine by the action of a series of carnitine acyl-transferases .Physical And Chemical Properties Analysis

Octanoyl-L-carnitine hydrochloride is a powder form compound . It has a molecular weight of 326.87 .科学研究应用

酶功能和特性

辛酰肉碱盐酸盐与肉碱酰基转移酶的研究密切相关,后者在脂肪酸代谢中至关重要。对来自小鼠肝脏过氧化物酶体的纯化肉碱酰基转移酶的研究突出了这些酶的功能重要性,包括辛酰肉碱转移酶。这种酶表现出特定的动力学特性,有利于中链酰肉碱的形成,表明其在酰肉碱合成中的作用(Farrell, Fiol, Reddy, & Bieber, 1984)。一项类似的研究比较了大鼠肝脏过氧化物体和微粒体中的肉碱酰基转移酶活性,也有助于理解这些酶在不同细胞区室中的作用(Markwell, Tolbert, & Bieber, 1976)。

代谢紊乱和诊断应用

辛酰肉碱在诊断和理解中链酰辅酶A脱氢酶缺乏等代谢紊乱方面具有重要意义。一项研究描述了一种检测尿液中辛酰肉碱的方法,为诊断这种疾病提供了可靠手段(Bhuiyan, Watmough, Turnbull, Aynsley-Green, Leonard, & Bartlett, 1987)。此外,利用高效液相色谱-串联质谱法对血浆肉碱和酰肉碱进行定量的研究对于调查疑似遗传性线粒体脂肪酸氧化障碍至关重要,突显了辛酰肉碱在代谢谱中的重要性(Morand, Donzelli, Haschke, & Krähenbühl, 2013)。

运输和细胞摄取

对肉碱转运体(如OCTN2)的研究对于理解辛酰肉碱及相关化合物在体内的吸收和分布至关重要。一项关注钠依赖性肉碱转运体OCTN2的研究提供了有关肉碱转运机制及其与原发性肉碱缺乏的关系的见解(Tamai, Ohashi, Nezu, Yabuuchi, Oku, Shimane, Sai, & Tsuji, 1998)。

生物影响和运动生理学

研究还探讨了中链酰肉碱(包括辛酰肉碱)在运动生理学中的作用。一项鉴定中等强度运动生物标志物的研究发现,在人类进行中等强度运动时,中长链酰肉碱(如辛酰肉碱)在代谢模式中占主导地位,支持脂肪氧化(Lehmann, Zhao, Weigert, Simon, Fehrenbach, Fritsche, Machann, Schick, Wang, Hoene, Schleicher, Häring, Xu, & Nieß, 2010)。

分子和结构研究

对肉碱辛酰基转移酶等酶的结构研究提供了有关底物特异性和催化机制的见解,这对于理解辛酰肉碱功能的分子基础至关重要。小鼠肉碱辛酰基转移酶的晶体结构显示了与肉碱乙酰转移酶相比酰基结合口袋的差异,这是一个关键例子(Jogl, Hsiao, & Tong, 2005)。

安全和危害

未来方向

Octanoyl-L-carnitine hydrochloride is commonly used for its potential benefits in the field of sports nutrition and exercise science . It has also been studied for its potential therapeutic effects in the treatment of various health conditions . Future studies may investigate the concentration of acylcarnitines in a fasted cohort of patients with mitochondrial myopathy, in other body fluids, such as urine, which has more constant concentration of metabolites .

属性

IUPAC Name |

(3-carboxy-2-octanoyloxypropyl)-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO4.ClH/c1-5-6-7-8-9-10-15(19)20-13(11-14(17)18)12-16(2,3)4;/h13H,5-12H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYMFUYYXIJGKKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3671-77-0 (Parent) | |

| Record name | Octanoylcarnitine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014919358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

323.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octanoyl carnitine hydrochloride | |

CAS RN |

14919-35-8 | |

| Record name | Octanoylcarnitine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014919358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

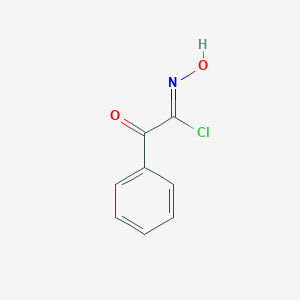

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

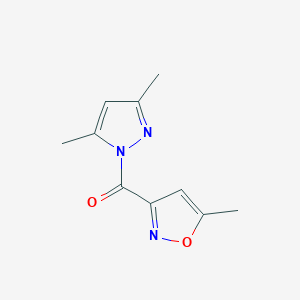

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N(6)-[(indol-3-yl)acetyl]-L-lysine](/img/structure/B100925.png)

![4,4'''-Bis[(2-butyloctyl)oxy]-1,1':4',1'':4'',1'''-quaterphenyl](/img/structure/B100935.png)

![1,3,4,10b-Tetrahydropyrimido[2,1-a]isoindol-6(2H)-one](/img/structure/B100940.png)